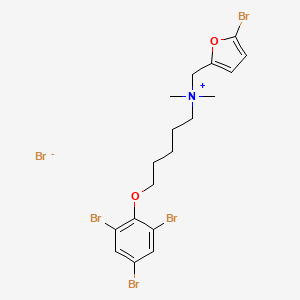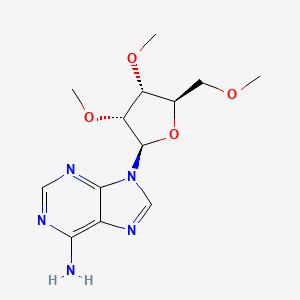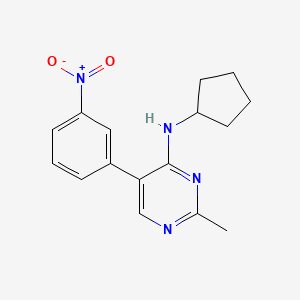
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group. Furan derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
The synthesis of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The 4-methylbenzene-1-sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Substitution reactions: The methyl and phenyl groups can be introduced through various substitution reactions using appropriate alkylating and arylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran can be compared with other furan derivatives, such as:
2-Phenylfuran: Lacks the sulfonyl and methyl groups, resulting in different chemical and biological properties.
3-(4-Methylbenzene-1-sulfonyl)-2-phenylfuran: Similar structure but without the methyl group at the 5-position, leading to variations in reactivity and applications.
5-Methyl-2-phenylfuran:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
115563-21-8 |
|---|---|
Fórmula molecular |
C18H16O3S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran |
InChI |
InChI=1S/C18H16O3S/c1-13-8-10-16(11-9-13)22(19,20)17-12-14(2)21-18(17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clave InChI |
PSVJVMVWSHVEAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






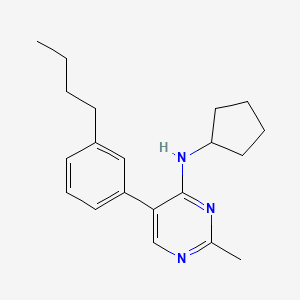
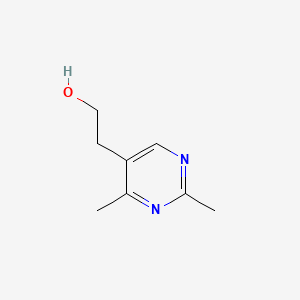

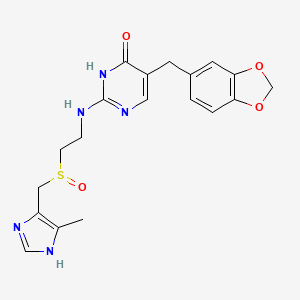
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
